molecular formula C24H22FN5O3 B2825004 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115514-55-0

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2825004
CAS No.: 1115514-55-0
M. Wt: 447.47
InChI Key: YLCHKSYQVUGUBQ-UHFFFAOYSA-N
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Description

3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic system fused at positions 3 and 2 of the pyrrole and pyrimidine rings, respectively. Key structural attributes include:

  • Substituents: A phenyl group at position 7 and a 2-oxoethyl chain at position 3, the latter substituted with a 4-(4-fluorophenyl)piperazine moiety.
  • Functional groups: Two ketone groups at positions 2 and 4 (dione) and a fluorine atom on the phenyl ring of the piperazine substituent.

Properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c25-17-6-8-18(9-7-17)28-10-12-29(13-11-28)20(31)15-30-23(32)22-21(27-24(30)33)19(14-26-22)16-4-2-1-3-5-16/h1-9,14,26H,10-13,15H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCHKSYQVUGUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the pyrrolopyrimidine core and the final coupling reactions to assemble the complete molecule. Common reagents used in these steps include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical applications .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific biological targets.

Medicine: The compound has potential therapeutic applications, including as an antipsychotic or antidepressant agent, due to its interaction with neurotransmitter receptors.

Industry: In the industrial sector, it can be used in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to changes in neurotransmitter levels and signaling pathways. This can result in therapeutic effects, such as mood stabilization or reduction of psychotic symptoms .

Comparison with Similar Compounds

Key Observations :

  • Core Structure : The target compound shares the pyrrolo[3,2-d]pyrimidine core with derivatives in , whereas feature pyrrolo[2,3-d]pyrimidine, altering ring fusion and electronic properties.
  • Substituent Impact: Fluorophenylpiperazine in the target compound may enhance receptor binding compared to chlorophenyl or methylphenyl groups in .
  • Functional Groups : Dione and nitrile groups () influence hydrogen-bonding capacity, affecting target selectivity.

Anticancer Activity

  • The target compound’s pyrrolo[3,2-d]pyrimidine core is associated with kinase inhibition (e.g., purine nucleoside phosphorylase), a mechanism leveraged in anticancer drug design .
  • By contrast, pyrrolo[2,3-d]pyrimidines (e.g., ) exhibit nucleoside-mimetic activity, interfering with DNA/RNA synthesis in pathogens.

Enzyme Inhibition

  • Derivatives with piperazine or piperidine substituents (target compound, ) show enhanced binding to enzymes with hydrophobic active sites. For example, chromeno[4,3-d]pyrimidines in demonstrate oral bioavailability due to balanced lipophilicity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 3-(4-Cl-phenyl)-2-dipentylamino 4-Piperidinophenyl Chromeno
Molecular Weight ~525 g/mol (estimated) 610.12 g/mol 379.45 g/mol
LogP ~3.5 (moderate lipophilicity) >5 (highly lipophilic) ~2.8 (optimal for absorption)
Solubility Moderate (piperazine enhances aqueous solubility) Low (dipentylamino group) High (thione and piperidine groups)
Bioavailability Likely high (fluorine reduces metabolism) Low (high LogP) High (computational prediction)

Critical Analysis :

  • The target compound’s fluorophenylpiperazine group balances lipophilicity and solubility, improving bioavailability over dipentylamino derivatives .
  • Chromeno[4,3-d]pyrimidines () exhibit superior drug-like properties but lack the piperazine-mediated receptor targeting seen in the target compound.

Biological Activity

The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C21H23FN4O4C_{21}H_{23}FN_4O_4 with a molecular weight of 414.43 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various pharmacological properties.

Biological Activity Overview

Pyrrolo[3,2-d]pyrimidines are recognized for their diverse biological activities, including:

  • Anticancer : Compounds in this class have shown significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial : The derivatives exhibit activity against bacterial and fungal pathogens.
  • CNS Activity : The piperazine moiety often contributes to neuropharmacological effects.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the pyrrolo[3,2-d]pyrimidine scaffold can significantly influence biological activity. For instance:

  • Fluorination : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperazine Substituents : Variations in the piperazine ring can alter the compound's interaction with receptors or enzymes.

Anticancer Activity

A study evaluated various pyrrolo[3,2-d]pyrimidine derivatives for their antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The most potent compounds displayed IC50 values in the low micromolar range:

CompoundCell LineIC50 (µM)
5fMDA-MB-2310.98
5bHEPG217.83

These results indicate that structural modifications can lead to significant variations in anticancer potency .

Antimicrobial Activity

The antimicrobial efficacy of pyrrolo[3,2-d]pyrimidine derivatives was assessed against Mycobacterium tuberculosis. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.488 to 62.5 µM. Notably, some derivatives were non-cytotoxic to Vero cells, indicating a favorable therapeutic index .

The mechanisms underlying the biological activities of these compounds often involve:

  • Inhibition of Enzymatic Pathways : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : Compounds may interact with neurotransmitter receptors or other protein targets within cells.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling a fluorophenyl-piperazine derivative with a pyrrolo[3,2-d]pyrimidine precursor. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under reflux conditions in solvents like iPrOH or CHCl3, often with acid catalysts (e.g., HCl) . Optimization may involve adjusting molar ratios, reaction time, and temperature. Purification via flash chromatography (e.g., silica gel with CHCl3/MeOH gradients) is critical for yield improvement .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of single-crystal X-ray diffraction (to confirm bond lengths and angles) , NMR spectroscopy (¹H/¹³C for functional group analysis) , and mass spectrometry (for molecular weight confirmation). For crystallographic refinement, software like SHELXL (via SHELX suite) is widely employed for high-precision structural determination .

Q. What are the primary biological targets hypothesized for this compound?

The fluorophenyl and piperazine moieties suggest potential interactions with G-protein-coupled receptors (GPCRs) or kinases , as seen in structurally related pyrrolo-pyrimidine derivatives . Preliminary assays (e.g., kinase inhibition or receptor binding) should be conducted to identify targets, guided by computational docking studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance potency?

Systematically modify substituents on the pyrrolo-pyrimidine core (e.g., phenyl, fluorophenyl) and piperazine moiety. For example:

  • Replace the 4-fluorophenyl group with other halogens (Cl, Br) to assess electronic effects .
  • Vary the piperazine’s aryl substituents (e.g., methoxyphenyl vs. chlorophenyl) to evaluate steric and hydrophobic contributions . Use in vitro assays (e.g., IC₅₀ measurements) and molecular dynamics simulations to correlate structural changes with activity .

Q. How should contradictory data in biological assays be resolved?

Contradictions (e.g., variable IC₅₀ values across studies) may arise from differences in:

  • Assay conditions (e.g., pH, buffer composition).
  • Compound purity (validate via HPLC ).
  • Target isoforms (e.g., kinase subfamilies). Replicate experiments under standardized protocols and use orthogonal assays (e.g., SPR for binding affinity) to confirm results .

Q. What computational tools are suitable for predicting pharmacokinetic properties?

Employ ADMET prediction software (e.g., SwissADME, pkCSM) to estimate logP, bioavailability, and metabolic stability. Molecular docking (AutoDock Vina) and DFT calculations can elucidate electronic properties influencing binding . For example, the fluorophenyl group’s electronegativity may enhance target affinity .

Q. How can polymorphic forms impact pharmacological activity?

Polymorphs can alter solubility and bioavailability. Use X-ray powder diffraction (XRPD) and thermal analysis (DSC/TGA) to identify polymorphs . Compare dissolution rates and in vivo pharmacokinetics (e.g., Cmax, AUC) of different crystal forms .

Q. What strategies mitigate off-target effects in functional assays?

  • Perform counter-screening against related targets (e.g., other kinases or GPCRs).
  • Use CRISPR/Cas9 knockout models to validate target specificity .
  • Optimize selectivity via SAR-guided modifications (e.g., bulkier substituents to reduce off-target binding) .

Methodological Guidance

Q. How to design a robust in vivo efficacy study?

  • Select animal models relevant to the hypothesized mechanism (e.g., xenograft models for anticancer activity).
  • Administer the compound via IV or oral routes, monitoring plasma levels via LC-MS/MS .
  • Include controls for metabolite interference and use dose-ranging studies to establish therapeutic windows .

Q. What analytical techniques resolve synthetic byproducts or degradation products?

  • HPLC-MS with gradient elution to separate impurities.
  • Stability studies under accelerated conditions (40°C/75% RH) to identify degradation pathways .
  • NMR-guided isolation for structural elucidation of unknown peaks .

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